N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Description
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide (CAS: 879586-14-8) is a synthetic amide derivative with a molecular formula C₁₇H₁₈ClN₅O₃ and molecular weight 375.81 g/mol . Its structure features:
- A 3-chloro-2-methylphenyl group attached to the amide nitrogen.
- A 3-methylpiperidin-1-yl moiety linked via a propanamide backbone.
- A substituted purine ring (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl) as part of the side chain.
This compound’s design combines aromatic halogenation (chlorine), alkyl substitution (methyl), and a heterocyclic piperidine ring, which are common motifs in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12-5-4-9-19(11-12)10-8-16(20)18-15-7-3-6-14(17)13(15)2/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYOJUSOIYQPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-chloro-2-methylphenyl)-3-methylpiperidine.
Amidation: The intermediate is then reacted with propanoyl chloride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide with structurally similar propanamide derivatives:
Key Structural and Functional Differences
Chlorine atoms are known to improve metabolic stability and membrane permeability . Compounds like (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide incorporate bulkier aromatic systems (naphthyl), which may influence steric interactions in biological targets .
Thiazolidinone-containing analogs (e.g., ) introduce conjugated systems that may stabilize binding to enzymes like HIV-1 reverse transcriptase.
Bioactivity Correlations: Thiazolidinone derivatives (e.g., compound 25 in ) show broad-spectrum antimicrobial activity, with IC₅₀ values in the micromolar range, attributed to their ability to disrupt microbial membranes or enzyme function. Quinolin-2-one propanamides (e.g., ) exhibit cytotoxic effects, likely due to intercalation with DNA or inhibition of topoisomerases.
Biological Activity
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : CHClNO
- IUPAC Name : this compound
This structure features a chloro-substituted aromatic ring and a piperidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may function as an immunomodulator , influencing immune responses through modulation of various signaling pathways .
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines, with IC values ranging from 0.15 to 0.24 μM, indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how modifications to the chemical structure influence biological activity. For example:
| Compound | IC (μM) | Comments |
|---|---|---|
| Compound 32 | 0.22 | Strong antiproliferative activity |
| Compound 33 | 0.15 | Most potent in series |
| Compound 38 | 0.24 | Comparable efficacy |
These findings suggest that specific substitutions on the aromatic ring and modifications to the piperidine nitrogen can enhance potency against target cancer cell lines .
In Vivo Efficacy
In vivo studies using xenograft models have further validated the compound's efficacy. For instance, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition in mice models, alongside upregulation of tumor suppressor proteins such as p53 and p21 .
Pharmacokinetics
Pharmacokinetic (PK) studies indicate that the compound has favorable absorption and distribution characteristics, which contribute to its therapeutic potential. The peak plasma concentration (C) observed was significantly higher than that of other tested compounds, indicating robust bioavailability .
Q & A
Q. What are the key considerations in designing a synthetic route for N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide?
The synthesis typically involves multi-step reactions, starting with coupling the 3-chloro-2-methylaniline moiety to a propanamide backbone. Critical steps include:
- Amide bond formation : Reacting 3-chloro-2-methylaniline with a pre-activated 3-(3-methylpiperidin-1-yl)propanoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified via NMR and HPLC .
Table 1 : Example Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide formation | Triethylamine, DCM, 0–5°C | 65–70 | 92 |
| Purification | Silica gel chromatography | 58 | 98 |
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 349.2) .
- HPLC : Retention time consistency and absence of secondary peaks ensure purity .
Q. What preliminary assays are recommended for initial biological screening?
- Receptor binding assays : Screen for affinity to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A) via radioligand displacement .
- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric substrates .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor affinities)?
- Orthogonal assays : Compare radioligand binding (e.g., H-spiperone for 5-HT2A) with functional assays (e.g., calcium flux in transfected cells) to distinguish binding vs. activation .
- Structural modeling : Perform molecular docking to identify key interactions (e.g., piperidinyl group with receptor hydrophobic pockets) and validate via mutagenesis .
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK) to rule out cell-specific artifacts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while monitoring logP via shake-flask assays .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., methylpiperidinyl oxidation) and stabilize via fluorination .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction, guiding dosing regimens .
Q. How can structure-activity relationship (SAR) studies enhance target specificity?
- Scaffold diversification : Synthesize analogs with varying piperidinyl substituents (e.g., 4-methyl vs. 3,5-dimethyl) and compare IC50 values in receptor assays .
- Pharmacophore mapping : Identify critical motifs (e.g., chloro-methylphenyl for receptor anchoring) using 3D-QSAR models .
- Selectivity profiling : Screen against off-target receptors (e.g., adrenergic α1, histamine H1) to minimize side effects .
Q. What analytical challenges arise in quantifying low-concentration metabolites in biological matrices?
- LC-MS/MS optimization : Use stable isotope-labeled internal standards (e.g., C-propanamide) to improve sensitivity .
- Matrix effect mitigation : Employ protein precipitation with acetonitrile followed by solid-phase extraction (SPE) .
- Limit of detection (LOD) : Validate down to 1 ng/mL in plasma with signal-to-noise ratios >10:1 .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Bioavailability assessment : Measure plasma concentrations post-administration to confirm adequate exposure .
- Tissue distribution studies : Use whole-body autoradiography or LC-MS to verify target tissue penetration .
- Species-specific metabolism : Compare metabolite profiles in human hepatocytes vs. rodent models .
Methodological Resources
- Synthetic protocols : See multi-step procedures in and .
- Analytical workflows : Refer to NMR and HPLC parameters in and .
- Biological assays : Detailed receptor binding and enzyme inhibition methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
